molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0

Fmoc-ala-aldehyde

Cat. No.: B613596
CAS No.: 146803-41-0
M. Wt: 295.34
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Description

Significance of Alpha-Amino Aldehydes as Chiral Building Blocks

Alpha-amino aldehydes are highly valuable chiral building blocks in organic synthesis. scholaris.ca Their importance stems from their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde group. This duality allows them to participate in a wide array of chemical reactions to form new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the assembly of complex molecular architectures. scholaris.ca

The chirality inherent in α-amino aldehydes, often derived from naturally occurring amino acids, makes them particularly useful for stereocontrolled synthesis, enabling the creation of specific stereoisomers of target molecules. acs.org This is crucial in medicinal chemistry, where the biological activity of a compound is often dependent on its specific three-dimensional structure. However, the inherent reactivity of the amine and aldehyde groups can also lead to instability and undesired side reactions, such as self-condensation or racemization at the stereogenic center, especially in the presence of acids or bases. scholaris.carsc.orgnih.gov This challenge necessitates the use of protecting groups to temporarily mask the reactivity of the amino group during synthesis. acs.org

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Chemistry

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). wikipedia.org Introduced by Carpino in 1972, the Fmoc group offers several advantages that have made it a cornerstone of modern peptide chemistry. total-synthesis.com

Key attributes of the Fmoc group include:

Base-Labile Removal: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection is orthogonal to the acid-labile protecting groups often used for amino acid side chains, allowing for selective deprotection without compromising the integrity of the growing peptide chain or its linkage to the solid support. wikipedia.org

Acid Stability: The Fmoc group is stable to acidic conditions, a crucial feature for its compatibility with many synthetic steps. total-synthesis.comtcichemicals.com

Ease of Monitoring: The fluorenyl group has a strong UV absorbance, which allows for the real-time monitoring of the coupling and deprotection steps during automated peptide synthesis. publish.csiro.au

The Fmoc strategy has become popular due to its mild reaction conditions, which minimize side reactions and make it suitable for the synthesis of long and complex peptides. americanpeptidesociety.org

Overview of Fmoc-ala-aldehyde's Positioning within Amino Acid Derivative Research

This compound, a derivative of the amino acid alanine (B10760859), holds a specific and important position in the landscape of amino acid derivative research. It serves as a key building block for incorporating an aldehyde functionality into a peptide chain. biocompare.com This aldehyde group can then be used for a variety of subsequent chemical modifications, such as:

Peptide Cyclization: The aldehyde can react with a nucleophilic group elsewhere in the peptide to form a cyclic peptide. scholaris.ca

Inhibition of Proteases: Peptide aldehydes are known to be potent inhibitors of certain proteases, making this compound a valuable precursor for designing enzyme inhibitors.

Bioconjugation: The aldehyde can be used as a handle for attaching other molecules, such as fluorescent labels or drugs, to a peptide.

The synthesis of this compound typically starts with Fmoc-protected alanine (Fmoc-Ala-OH). A common and well-documented method involves a two-step process: the reduction of the carboxylic acid of Fmoc-Ala-OH to the corresponding alcohol (Fmoc-alaninol), followed by a selective oxidation to yield the aldehyde, this compound. Another approach is the direct reduction of an activated carboxylic acid derivative, such as a Weinreb amide, to the aldehyde. rsc.org

Historical Context of Protected Amino Aldehyde Synthesis Methodologies

The history of protected amino aldehydes is rooted in early 20th-century discoveries. In 1902, Emil Fischer's work on glucosamine (B1671600) revealed a molecule where unprotected amine and aldehyde functionalities were stabilized within a cyclic hemiacetal structure. scholaris.ca However, his later attempt to prepare the simple, unprotected amino aldehyde glycinal highlighted its inherent instability and tendency to polymerize due to the condensation of the amine and aldehyde groups. scholaris.ca

This instability underscored the necessity of protecting the amino group, leading to the development of various N-protected α-amino aldehydes. These are broadly categorized into N,N-disubstituted and N-monosubstituted derivatives. scholaris.ca The choice of protecting group significantly influences the stereochemical outcome of nucleophilic additions to the aldehyde. scholaris.ca

Over the years, two primary synthetic routes to N-protected α-amino aldehydes from N-protected amino acids have been established: rsc.org

Direct Reduction of an Activated Carboxylic Acid: This involves converting the amino acid into an activated form, like an ester or a Weinreb amide, which is then reduced to the aldehyde. rsc.org

Reduction Followed by Oxidation: This route involves the full reduction of the amino acid to the corresponding amino alcohol, which is then selectively re-oxidized to the aldehyde. rsc.org

A significant challenge in both routes is preventing epimerization (loss of stereochemical integrity) at the α-carbon, which is prone to occur, particularly under basic or acidic conditions. rsc.org More recent advancements have focused on developing one-pot procedures to streamline the synthesis and improve stereochemical control. For instance, a method involving activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) has been shown to produce Boc-, Cbz-, and Fmoc-protected amino aldehydes in high yields with complete retention of stereointegrity. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for Fmoc Ala Aldehyde

Foundational Synthesis of Fmoc-L-Alanine (Fmoc-Ala-OH) as Precursor

The initial and crucial step in the synthesis of Fmoc-ala-aldehyde is the protection of the amino group of L-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This process yields Fmoc-L-alanine (Fmoc-Ala-OH), the direct precursor for subsequent transformations.

Optimization of Fmoc Protection of L-Alanine

The standard and widely adopted method for the Fmoc protection of L-alanine involves a two-phase reaction. L-alanine is reacted with an Fmoc-donating reagent, most commonly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. The reaction is typically carried out at room temperature over several hours to ensure complete conversion. A key aspect of this synthesis is the post-reaction workup, where the aqueous phase is acidified to precipitate the Fmoc-Ala-OH product. This straightforward procedure can yield the desired product with high purity, often exceeding 99%. The choice of the Fmoc protecting group is advantageous for solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). kilobio.com

Molar Ratio and Solvent System Parameters

Careful control of molar ratios and the solvent system is paramount for maximizing the yield and purity of Fmoc-Ala-OH. Research indicates that an optimal molar ratio of L-alanine to Fmoc-OSu is approximately 1:1.5. This excess of the Fmoc-donating reagent helps to drive the reaction to completion.

The solvent system typically employed is a 1:1 (v/v) mixture of water and a miscible organic solvent like 1,4-dioxane (B91453) or acetone (B3395972). mdpi.com This biphasic system is essential as it ensures the solubility of both the water-soluble L-alanine and the organic-soluble Fmoc-OSu. A base, such as sodium carbonate or sodium bicarbonate, is added to the aqueous layer to facilitate the reaction. chemicalbook.in The workup procedure involves extraction with an organic solvent like ethyl ether to remove unreacted Fmoc-OSu, followed by acidification of the aqueous layer and subsequent extraction of the product with a solvent such as ethyl acetate (B1210297).

Table 1: Optimized Parameters for Fmoc Protection of L-Alanine

Parameter Optimal Condition Rationale
Molar Ratio (L-alanine:Fmoc-OSu) 1:1.5 Ensures complete conversion of the amino acid.
Solvent System 1:1 (v/v) Water:1,4-Dioxane Facilitates solubility of both polar and non-polar reactants.
Base Sodium Carbonate Maintains the necessary pH for the reaction to proceed.
Reaction Time ~18 hours Allows for the reaction to reach completion at room temperature.
Workup Sequential ether and ethyl acetate extractions Effectively separates the product from unreacted starting materials and byproducts.

Reduction-Oxidation Pathways to this compound

With the successful synthesis of Fmoc-Ala-OH, the next stage involves a two-step reduction-oxidation pathway to arrive at the target aldehyde. This entails the reduction of the carboxylic acid group of Fmoc-Ala-OH to a primary alcohol, followed by the selective oxidation of this alcohol to the aldehyde.

Reduction of Fmoc-Ala-OH to Fmoc-Ala-ol (Alcohol Intermediate)

The conversion of Fmoc-Ala-OH to its corresponding alcohol, Fmoc-Ala-ol, is a critical reduction step. A commonly employed and effective method for this transformation is the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF). This reaction is typically performed at a reduced temperature, around 0°C, to minimize the risk of side reactions, such as over-reduction or cleavage of the Fmoc protecting group. The reaction proceeds via the nucleophilic attack of the borane (B79455) on the carboxylic acid, leading to the formation of a borate (B1201080) intermediate which is subsequently hydrolyzed to yield the desired alcohol. Yields for this reduction step are reported to be in the range of 56-80%. While a hydrophobic byproduct, likely a borate ester, may form, it can be readily removed through an aqueous workup.

Other methods for the reduction of N-protected amino acids to amino alcohols have also been explored. These include the use of sodium borohydride (B1222165) in combination with activating agents like ethyl chloroformate to form a mixed anhydride (B1165640) intermediate, which is then reduced. core.ac.uk Another approach involves the use of sodium borohydride with iodine. stackexchange.com

Oxidation of Fmoc-Ala-ol to this compound

The final step in the synthesis is the oxidation of the intermediate alcohol, Fmoc-Ala-ol, to the desired this compound. Several oxidation protocols can be employed for this transformation, with the Swern oxidation being a prominent and well-documented method. scholaris.ca Other methods like the Dess-Martin periodinane oxidation are also effective. nih.govcas.cz

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize the primary alcohol to an aldehyde. The reaction is conducted at very low temperatures, around -60°C, in a solvent like dichloromethane (B109758) (CH₂Cl₂). After the addition of the alcohol substrate, a hindered amine base, such as diisopropylethylamine (DIEA), is added to quench the reaction and facilitate the formation of the aldehyde.

Optimization of the Swern oxidation is crucial for achieving high yields and purity, which can range from 73-92%. Key parameters to control include the stoichiometry of the reagents and the reaction temperature. A slight excess of oxalyl chloride (around 1.2 equivalents relative to the alcohol) is often used to ensure complete conversion. Maintaining the low temperature throughout the addition of DMSO is critical to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. The use of a hindered base like DIEA helps to minimize side reactions. scholaris.ca

Table 2: Swern Oxidation Protocol for this compound Synthesis

Step Reagent/Condition Purpose
1. Activation Oxalyl chloride in CH₂Cl₂, -60°C Activates DMSO for the oxidation reaction.
2. Oxidation Addition of Fmoc-Ala-ol in DMSO The alcohol is oxidized to the aldehyde.
3. Quenching Diisopropylethylamine (DIEA) Neutralizes the reaction and facilitates product formation.
Key Optimization Maintain temperature at -60°C during DMSO addition Prevents over-oxidation to the carboxylic acid.
Stoichiometry 1:1.2 ratio of alcohol to oxalyl chloride Ensures complete conversion of the alcohol.
Dess-Martin Periodinane Oxidation for Racemization-Free Synthesis

A prevalent and effective method for synthesizing Fmoc-protected amino aldehydes involves the oxidation of their corresponding amino alcohols. The use of Dess-Martin periodinane (DMP) is particularly advantageous for this transformation. organic-chemistry.org This hypervalent iodine reagent facilitates a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions, which is crucial for the sensitive Fmoc-protecting group and the stereocenter of the amino acid derivative. organic-chemistry.org Research has demonstrated that the oxidation of Fmoc-amino alcohols using Dess-Martin periodinane proceeds without racemization, a critical factor for applications in peptide synthesis where enantiomeric purity is paramount. nih.govcapes.gov.br The reaction is typically performed in dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.orgnih.gov This method's reliability and the stereochemical integrity of the resulting aldehyde make it a preferred choice in many synthetic protocols. nih.govscholaris.ca

Stoichiometric Considerations and Temperature Control in Oxidation

For the successful oxidation of Fmoc-alaninol to this compound using Dess-Martin periodinane, careful control of reaction parameters is essential.

Stoichiometry: An excess of the Dess-Martin periodinane reagent is typically employed to ensure the complete conversion of the starting alcohol. Published procedures often utilize a significant excess, for instance, using 2.2 equivalents of DMP for every equivalent of the Fmoc-amino alcohol. nih.gov This ensures the reaction drives to completion. The workup process involves quenching the excess reagent with a mild reducing agent like sodium thiosulfate (B1220275) in a bicarbonate solution. nih.gov

Temperature: The Dess-Martin oxidation is conveniently carried out at room temperature. organic-chemistry.org Unlike other oxidation methods such as the Swern oxidation, which requires cryogenic temperatures of around -60°C, the DMP oxidation's operational simplicity at ambient temperature is a significant practical advantage. Maintaining the reaction at room temperature is generally sufficient to achieve a clean conversion without significant side product formation. organic-chemistry.org

Table 1: Key Parameters for Dess-Martin Periodinane Oxidation of Fmoc-alaninol

Parameter Condition Rationale Source
Reagent Dess-Martin Periodinane (DMP) Mild, selective oxidation; prevents racemization. organic-chemistry.orgnih.gov
Stoichiometry ~2.2 equivalents of DMP Ensures complete conversion of the alcohol. nih.gov
Solvent Dichloromethane (DCM) Common solvent for DMP oxidations. nih.gov
Temperature Room Temperature Avoids need for cryogenic conditions. organic-chemistry.org
Workup Sodium thiosulfate / Sodium bicarbonate Quenches excess DMP and removes iodo-byproduct. nih.gov

Weinreb Amide Route for Direct Aldehyde Formation

An alternative strategy to the reduction-oxidation pathway is the Weinreb amide route. This method involves converting the Nα-protected amino acid into a stable N-methoxy-N-methylamide, known as a Weinreb amide. semanticscholar.orgarkat-usa.org This intermediate is particularly useful because it can be selectively reduced to the aldehyde stage with minimal risk of over-reduction to the corresponding alcohol. arkat-usa.orgorientjchem.org The stability of the tetrahedral intermediate formed during the reduction of a Weinreb amide with hydride reagents prevents the second addition of the hydride, thus yielding the aldehyde upon workup. This route provides a direct and controlled synthesis of the desired aldehyde. arkat-usa.org

Formation of Fmoc-Ala-Weinreb Amide

The synthesis of the Fmoc-Ala-Weinreb amide intermediate can be achieved through various coupling methods. A common and efficient approach involves the activation of the carboxylic acid of Fmoc-L-alanine with N,N'-carbonyldiimidazole (CDI). semanticscholar.org The resulting activated acyl-imidazolide is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. semanticscholar.org This procedure is known to produce the product in high yields.

Alternative methods include the conversion of the Fmoc-amino acid into its corresponding acid chloride, which is then coupled with N,O-dimethylhydroxylamine hydrochloride. arkat-usa.org Other peptide coupling reagents have also been successfully employed to facilitate this transformation. orientjchem.org

Table 2: Comparison of Methods for Fmoc-Ala-Weinreb Amide Synthesis

Activating Agent Key Features Typical Yield Source
N,N'-Carbonyldiimidazole (CDI) One-pot procedure, mild conditions. Good to high yields reported. semanticscholar.org
Acid Chloride Formation Inexpensive, highly reactive intermediate. Good yields reported. arkat-usa.org
TPP/TCA Mild, one-pot method from the carboxylic acid. 85% for Fmoc-L-Ala-N(OCH₃)CH₃.

Reduction of Weinreb Amide to this compound

The final step in this route is the selective reduction of the Fmoc-Ala-Weinreb amide. This is typically accomplished using a metal hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this conversion. researchgate.net To prevent over-reduction to the alcohol and potential cleavage of the Fmoc group, the reaction must be conducted at very low temperatures, typically -78°C, under an inert atmosphere. Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reduction. Under these controlled conditions, the Weinreb amide is cleanly reduced to yield this compound. researchgate.net Diisobutylaluminum hydride (DIBAL-H) is another reagent that can be used for the reduction of Weinreb amides to aldehydes. reddit.com

Alternative and Emerging Synthetic Techniques

Beyond the classical two-step oxidation or Weinreb amide routes, research has focused on developing more streamlined and efficient methods for the synthesis of chiral α-amino aldehydes.

Automated Solution-Phase Synthesis Approaches

The automation of chemical synthesis offers enhanced reproducibility, high throughput, and efficiency. beilstein-journals.orgpeptide.comiris-biotech.de Recently, these principles have been applied to the solution-phase synthesis of protected α-amino aldehydes, including this compound analogues. beilstein-journals.orgnih.gov Researchers have successfully demonstrated the automated synthesis of Garner's aldehyde and its analogues with Fmoc or Cbz protecting groups using custom-developed automated synthesizers. beilstein-journals.orgnih.gov These systems perform sequential operations such as tert-Butoxycarbonyl (Boc) protection, acetal (B89532) formation, and the final reduction of the ester to the aldehyde, mirroring the efficiency of manual synthesis but with greater precision. beilstein-journals.org The integration of automated synthesis can be applied to the construction of compound libraries and the efficient preparation of synthetic intermediates. beilstein-journals.org

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is exceptionally well-suited for automated peptide synthesis, primarily due to its base-lability, which contrasts with the acid-labile side-chain protecting groups typically used (orthogonal strategy). americanpeptidesociety.orgtotal-synthesis.com This compatibility is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). peptide.comamericanpeptidesociety.org The Fmoc group is stable under the acidic conditions that might be used for other synthetic steps but is readily cleaved by bases like piperidine, a process that is easy to automate. americanpeptidesociety.org Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step, a feature that is highly advantageous in automated synthesizers. total-synthesis.com The compatibility extends to various solvents, resins, and activation methods used in automated protocols. nih.gov

A crucial step in the synthesis of this compound is the reduction of a carboxylic acid derivative, such as a methyl ester or a Weinreb amide. In an automated solution-phase context, the reduction of an ester to the corresponding aldehyde has been successfully implemented. beilstein-journals.orgnih.gov For instance, the automated synthesis of Fmoc-protected Garner's aldehyde analogues involves a reduction step using Diisobutylaluminium hydride (DIBAL-H). beilstein-journals.org However, optimization is critical, as lower yields have been observed during the DIBAL-H reduction of Fmoc-protected esters compared to their Boc-protected counterparts. This is likely due to the partial removal of the Fmoc carbamate (B1207046) group by the DIBAL-H reagent. beilstein-journals.org

Another approach involves the reduction of Fmoc-amino acid Weinreb amides, which can be achieved with reagents like lithium aluminum hydride. nih.govthieme-connect.de This method has been noted for producing aldehydes with high enantiomeric purity. thieme-connect.de A one-pot strategy employing 1,1'-Carbonyldiimidazole (B1668759) (CDI) for activation followed by DIBAL-H reduction has also been developed, providing Fmoc-protected amino aldehydes with excellent yields and stereointegrity. rsc.org

Automated Synthesis ParameterObservation/OptimizationSource(s)
Protecting Group Fmoc group is highly compatible with automated synthesis due to base-lability and UV-detectable cleavage product. americanpeptidesociety.orgtotal-synthesis.com
Synthesis Type Solution-phase automated synthesis of Fmoc-amino aldehyde analogues has been successfully demonstrated. beilstein-journals.orgnih.gov
Reduction Reagent DIBAL-H is effective for ester reduction but can cause partial cleavage of the Fmoc group, leading to lower yields. beilstein-journals.org
Alternative Reduction Reduction of Weinreb amides or CDI-activated acids offers high-yield, stereochemically pure aldehyde formation. nih.govthieme-connect.dersc.org
Compatibility with Fmoc Protecting Group

Considerations for Chiral Purity and Stereoselectivity in Synthesis

Maintaining the stereochemical integrity of the α-carbon is a paramount challenge in the synthesis of N-protected α-amino aldehydes. scholaris.ca The aldehyde's α-proton is susceptible to abstraction under both acidic and basic conditions, leading to racemization via a keto-enol tautomerism. thieme-connect.de This instability can manifest during synthesis, workup, and even chromatographic purification on silica (B1680970) gel. thieme-connect.descholaris.canih.gov

The choice of oxidation or reduction method is critical for minimizing racemization. While traditional methods like Swern oxidation can be effective, they may also promote side reactions or racemization under certain conditions. doi.org The development of milder oxidation reagents has been a significant advancement. The use of Dess-Martin periodinane (DMP) for the oxidation of N-protected-amino alcohols to their corresponding aldehydes is a widely adopted strategy that proceeds without epimerization. nih.govwikipedia.org Similarly, oxidation with o-Iodoxybenzoic acid (IBX) in the presence of dimethylsulfoxide (DMSO) has been shown to produce Fmoc-amino aldehydes with less than 1% epimerization. researchgate.net

For methods involving the reduction of carboxylic acid derivatives, certain protocols have proven superior in preserving stereochemistry. The reduction of Weinreb amides is reported to yield aldehydes of much higher enantiomeric purity compared to those prepared by some oxidation methods. thieme-connect.de A one-pot procedure involving activation of the N-protected amino acid with CDI followed by reduction with DIBAL-H has been shown to convert various proteinogenic amino acids, including the racemization-prone phenylalanine, into their corresponding aldehydes with complete stereointegrity. rsc.org

Method for Aldehyde FormationReagentsReported Racemization/EpimerizationSource(s)
Oxidation of Fmoc-Ala-ol Dess-Martin periodinane (DMP)Racemization-free nih.govwikipedia.org
Oxidation of Fmoc-Ala-ol o-Iodoxybenzoic acid (IBX)/DMSO<1% epimerization researchgate.net
Reduction of Activated Acid 1,1'-Carbonyldiimidazole (CDI)/DIBAL-HNo racemization observed (>98% ee) rsc.org
Reduction of Weinreb Amide Lithium aluminum hydride (LiAlH₄)Yields high enantiomeric purity nih.govthieme-connect.de

Beyond the synthetic step itself, the inherent instability of N-protected α-amino aldehydes necessitates strategies to maintain their configurational stability during storage and subsequent reactions. scholaris.ca One effective strategy is the introduction of an N-hydroxymethyl group. researchgate.netorgsyn.org This group can form a stable five-membered cyclic hemiacetal, which shifts the equilibrium away from the reactive open-chain aldehyde form. orgsyn.org This approach has been shown to dramatically enhance the configurational stability of N-Boc-α-amino aldehydes, with minimal racemization observed during preparation and storage for extended periods at room temperature. researchgate.netorgsyn.org Another approach involves the use of bulky N-protecting groups, such as the N-9-phenyl-9-fluorenyl (Pf) group, which has been shown to confer significant configurational stability to α-amino aldehydes, allowing them to be subjected to flash chromatography and various nucleophilic additions without racemization. nih.gov

Minimization of Racemization During Aldehyde Formation

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity (>95-98%) is essential for the use of this compound as a building block in peptide synthesis. The primary methods for purification are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis and the nature of any impurities.

A typical workup procedure following the synthesis, for example via Dess-Martin oxidation, involves quenching the reaction, often with a sodium thiosulfate solution to remove excess oxidant, followed by dilution with an organic solvent like diethyl ether. nih.gov The organic phase is then washed sequentially with saturated bicarbonate solution, water, and brine to remove water-soluble byproducts and salts. nih.gov After drying over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and removal of the solvent in vacuo, the crude product is obtained. nih.gov This crude material is then subjected to flash chromatography on silica gel to isolate the pure aldehyde. Given the potential for racemization on acidic silica gel, care must be taken, and sometimes a base like triethylamine (B128534) is added to the eluent to neutralize the stationary phase.

Flash Chromatography Applications

Flash chromatography is a widely utilized technique for the purification of this compound from crude reaction mixtures. This method offers a balance of speed and resolution, making it suitable for routine purification. The choice of stationary and mobile phases is crucial for achieving efficient separation of the desired product from starting materials, by-products, and any catalysts used in the synthesis.

For the purification of Fmoc-protected amino aldehydes like this compound, silica gel is the most common stationary phase. The polarity of the mobile phase is carefully adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.2 to 0.4 on a thin-layer chromatography (TLC) plate, which serves as a preliminary step to determine the elution conditions for the flash column.

A common mobile phase system for the flash chromatography of this compound consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, typically ethyl acetate. The ratio of these solvents is varied to achieve the desired separation. In some instances, a small amount of a polar modifier, such as methanol (B129727), may be added to the mobile phase to improve the resolution and peak shape. For compounds that may be sensitive to the acidic nature of standard silica gel, a deactivated silica gel, often prepared by flushing with a solvent system containing a small percentage of a base like triethylamine, can be used to prevent degradation or epimerization of the aldehyde. rochester.edu

Table 1: Illustrative Flash Chromatography Parameters for this compound Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh) beilstein-journals.org
Mobile Phase Hexane/Ethyl Acetate gradient nih.gov
Elution Profile Gradient elution, starting with a lower polarity mixture and gradually increasing the concentration of the more polar solvent (e.g., from 10% to 50% ethyl acetate in hexane).
Sample Loading The crude product can be dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the column. Alternatively, for less soluble products, dry loading using a small amount of silica gel is effective. rochester.edu
Detection Fractions are typically collected and analyzed by Thin-Layer Chromatography (TLC) with UV visualization at 254 nm. rsc.org

The use of flash chromatography allows for the efficient removal of impurities, yielding this compound with a purity suitable for many applications.

Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of this compound. google.com This technique offers superior resolution compared to flash chromatography and is particularly effective for separating closely related impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purification of Fmoc-protected amino acids and their derivatives. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. C18-functionalized silica is a frequently used stationary phase for this purpose. nih.govwiley-vch.de

The mobile phase in RP-HPLC for this compound purification typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. A gradient elution is generally employed, where the concentration of the organic solvent is increased over the course of the separation. To improve peak shape and resolution, an additive is often included in the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common choice, as it acts as an ion-pairing agent and protonates the carboxyl groups, leading to sharper peaks. nih.govrsc.org

Table 2: Representative Preparative HPLC Conditions for this compound Purification

ParameterDescription
Stationary Phase C18-substituted silica gel (e.g., Vydac C18, Zorbax 300SB-C8) nih.govrsc.org
Column Dimensions Typically 250 mm in length with an internal diameter of 10 mm or greater. rsc.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA). nih.gov
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). nih.gov
Elution Profile A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% acetonitrile over 30-60 minutes). nih.gov
Flow Rate Dependent on column dimensions, typically in the range of 5-20 mL/min.
Detection UV absorbance, commonly at 214 nm and 254 nm or 260 nm. rsc.orgsigmaaldrich.com
Purity Assessment Fractions are analyzed by analytical HPLC to determine purity before pooling and lyophilization. wiley-vch.de

Preparative HPLC can effectively remove diastereomeric impurities and other closely related by-products, yielding this compound of very high purity, which is essential for its use in the synthesis of chiral peptides and other sensitive applications.

Reactivity and Derivatization Mechanisms of Fmoc Ala Aldehyde

Chemical Reactions of the Aldehyde Moiety

The aldehyde functional group in Fmoc-ala-aldehyde is the focal point for a variety of chemical reactions, enabling the synthesis of diverse derivatives.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to its corresponding carboxylic acid, Fmoc-L-alanine (Fmoc-Ala-OH). This transformation is a fundamental reaction in organic chemistry. chemguide.co.uk Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the specific reaction conditions and the presence of other functional groups. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. The oxidation process can be carried out under either acidic or alkaline conditions. Under acidic conditions, the aldehyde is directly converted to the carboxylic acid. chemguide.co.uk In alkaline solutions, the reaction yields a salt of the carboxylic acid. chemguide.co.uk For instance, Jones oxidation can be utilized to convert the aldehyde to a carboxylic acid. nih.gov

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO4) Alkaline or acidic
Chromium Trioxide (CrO3) Acidic (Jones reagent)
Tollens' Reagent ([Ag(NH3)2]+) Alkaline
Fehling's Solution (Cu2+ in tartrate) Alkaline
Benedict's Solution (Cu2+ in citrate) Alkaline

Reduction to Alcohols

The aldehyde moiety of this compound can be reduced to the corresponding primary alcohol, Fmoc-L-alaninol (Fmoc-Ala-ol). This reduction is a common transformation in organic synthesis and can be achieved using various reducing agents. rsc.org Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for this purpose. However, it is important to note that strong reducing agents like LiAlH4 may also lead to the partial cleavage of the Fmoc group, necessitating careful control of reaction times. A one-pot method involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H) has been developed for the efficient and stereochemically preserved conversion of N-protected α-amino acids to their corresponding aldehydes, and this can be conceptually reversed for the reduction of the aldehyde to the alcohol. rsc.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

Reducing Agent Typical Conditions Key Considerations
Sodium Borohydride (NaBH4) Protic solvents (e.g., ethanol, methanol) Mild and selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4) Anhydrous ether or THF Powerful, non-selective, can cleave Fmoc group.
Diisobutylaluminum Hydride (DIBAL-H) Aprotic solvents (e.g., toluene, THF) at low temperatures Can be controlled to achieve selective reduction.

Nucleophilic Addition Reactions of the Carbonyl

The electrophilic carbonyl carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental to the construction of more complex molecules. For example, aldehydes can react with amines to form imines, a reaction that is often catalyzed by mild acid. scholaris.ca The steric hindrance from the bulky Fmoc group can influence the rate of these reactions. Aldehydes can also react with hydrazides and aminooxy groups, which is a common strategy for labeling and crosslinking biomolecules. broadpharm.com The aldehyde functionality is also a precursor for the synthesis of ketones through reaction with Grignard reagents, although this is a transformation of the corresponding Weinreb amide derivative. arkat-usa.org

Alpha-Halogenation and Subsequent Transformations

The α-carbon of aldehydes can undergo halogenation with reagents like chlorine (Cl2), bromine (Br2), or iodine (I2) in an acidic medium. openstax.org This reaction typically proceeds through an acid-catalyzed enol intermediate. openstax.org The resulting α-halo aldehydes are versatile intermediates for further chemical transformations. For instance, α-bromo ketones are useful laboratory reagents. openstax.org While direct α-halogenation of this compound is possible, the synthesis of α-halo amides from α-amino acids is a more common route. These α-halo amides can then undergo various nucleophilic substitution reactions. nih.gov

Fmoc Group Cleavage and its Chemical Implications

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS), due to its stability in acidic conditions and its facile removal under basic conditions. wikipedia.org

Base-Mediated Deprotection Mechanisms (e.g., Piperidine)

The cleavage of the Fmoc group is typically achieved using a secondary amine base, with piperidine (B6355638) being the most common choice. wikipedia.orgspringernature.com The deprotection mechanism proceeds via a β-elimination pathway. springernature.comnih.gov The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. springernature.comnih.gov This is followed by the elimination of the carbamate (B1207046), which then decarboxylates to release the free amine and the highly reactive dibenzofulvene (DBF) intermediate. springernature.comnih.govresearchgate.net The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion. wikipedia.orgspringernature.comnih.gov

A typical deprotection solution in SPPS consists of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The choice of base and reaction conditions can be critical, as prolonged exposure to strong bases can lead to side reactions such as aspartimide formation in peptides containing aspartic acid. nih.gov

Table 3: Common Reagents for Fmoc Deprotection

Reagent Typical Concentration & Solvent Key Features
Piperidine 20% in DMF wikipedia.org Standard reagent, forms stable adduct with DBF. wikipedia.org
Piperazine 5% with 1% DBU and 1% formic acid in DMF wikipedia.org Alternative to piperidine. wikipedia.org
Tris(2-aminoethyl)amine - Scavenges dibenzofulvene rapidly. springernature.com

Reactivity of the Liberated Amine after Fmoc Removal

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from this compound unveils a primary amine, which exhibits characteristic nucleophilic properties. This deprotection is typically achieved under basic conditions, commonly using a solution of piperidine in a solvent like dimethylformamide (DMF). masterorganicchemistry.com The liberated amine is a potent nucleophile and can participate in various subsequent reactions, a critical feature in peptide synthesis. researchgate.net

However, the reactivity of this newly exposed amine can also lead to undesirable side reactions. acs.orgescholarship.org One common issue is the reaction of the deprotected amine with other electrophilic species present in the reaction mixture. acs.orgescholarship.org For instance, in the presence of a reactive electrophile, the primary amine can lead to the formation of unwanted byproducts. acs.orgescholarship.org Furthermore, the secondary amine used for deprotection, such as piperidine, can also act as a nucleophile and react with electrophiles, potentially leading to the formation of polymeric materials. acs.orgescholarship.org

In the context of solid-phase peptide synthesis (SPPS), the liberated amine of the resin-bound amino acid is intended to react with the activated carboxyl group of the next incoming Fmoc-protected amino acid to elongate the peptide chain. iris-biotech.de However, under the basic conditions of Fmoc deprotection, the nucleophilicity of the amine is enhanced, which can favor intramolecular reactions. iris-biotech.de A notable side reaction is the formation of diketopiperazines (DKP), where the deprotected terminal amine attacks the penultimate amide bond of the growing peptide chain. iris-biotech.de This is particularly prevalent with C-terminal proline residues due to the inherent basicity of their secondary amine. iris-biotech.de

Orthogonal Deprotection Strategies

Orthogonal deprotection strategies are fundamental in complex peptide synthesis, allowing for the selective removal of one protecting group in the presence of others that remain intact. masterorganicchemistry.compeptide.com The Fmoc group, being base-labile, is a key component of one of the most common orthogonal protection schemes in SPPS, often paired with acid-labile side-chain protecting groups like tert-butyl (tBu). peptide.comiris-biotech.de This allows for the iterative deprotection of the N-terminal Fmoc group for chain elongation without affecting the side-chain protections, which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The standard Fmoc deprotection using a secondary amine like piperidine can be problematic when the peptide sequence contains sensitive electrophilic groups. acs.orgescholarship.org To circumvent the issues arising from the basic nucleophilic conditions, alternative, non-basic deprotection methods have been explored. One such strategy involves the deprotection of Fmoc-protected peptides under acidic hydrogenolysis conditions. acs.orgescholarship.org This method not only avoids the use of basic secondary amines but also suppresses the nucleophilic reactivity of the resulting amine product by forming its salt. acs.orgescholarship.org This approach has been shown to be compatible with acid-labile N-Boc protected amino groups within the same molecule, thus preserving orthogonality. acs.orgescholarship.org

Another level of orthogonality is introduced by using side-chain protecting groups that are labile to conditions other than strong acid. iris-biotech.de For instance, protecting groups like methyltrityl (Mtt) or methoxytrityl (Mmt) can be removed with dilute TFA, while Dde or ivDde are cleaved with hydrazine (B178648) in DMF. iris-biotech.de This allows for on-resin side-chain modifications, such as cyclization or labeling, before the final deprotection and cleavage from the resin. peptide.com The development of such "safety-catch" protecting groups, which are stable until chemically converted to a labile form, further expands the repertoire of orthogonal strategies available for synthesizing complex peptides. iris-biotech.de

Formation of Stable Adducts and Derivatives

This compound is a versatile building block, in part due to the reactivity of its aldehyde group, which readily participates in nucleophilic addition reactions to form various stable and reversible adducts. These reactions are crucial for its application in peptide synthesis and modification.

Oxazolidine (B1195125) Formation and its Role in Peptide Synthesis

A key strategy for incorporating peptide aldehydes in solid-phase synthesis involves the formation of an oxazolidine. Fmoc-amino aldehydes can be immobilized on a solid support through the formation of an oxazolidine ring with a resin-bound 1,2-amino alcohol, such as H-Thr-Gly-NovaSyn® TG resin. acs.org This reversible linkage is stable under the standard basic conditions of Fmoc-SPPS but can be readily cleaved with aqueous acid to release the C-terminal peptide aldehyde. acs.org

To prevent unwanted reactions during peptide synthesis, the nitrogen of the oxazolidine ring is often protected, for instance, by acylation with Boc-anhydride. nih.gov This N-Boc-protected oxazolidine is stable to the basic conditions used for Fmoc removal. nih.gov The formation of the oxazolidine can be monitored using techniques like attenuated total reflection-IR (ATR-IR) spectroscopy and the Kaiser test. nih.gov Research has shown that using an N-Boc-protected oxazolidine resin leads to significantly higher yields of the desired peptide aldehyde compared to an unprotected oxazolidine. nih.gov While generally acid-labile, there have been unexpected observations of oxazolidine rings remaining intact even after treatment with 95% trifluoroacetic acid (TFA). mdpi.com

Imine Formation and its Reversibility

The reaction between an aldehyde or ketone and a primary amine yields an imine, also known as a Schiff base, through a reversible, acid-catalyzed reaction that involves the elimination of water. libretexts.orglibretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group facilitates its removal as water, leading to the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org

This reversible imine formation is a valuable tool in peptide chemistry. For instance, it allows for dynamic combinatorial chemistry and the synthesis of macrocyclic peptides. acs.org The reversible nature of the aldehyde-imine equilibrium can be exploited to achieve thermodynamic control over cyclization reactions. acs.org The pKa difference between a peptide's N-terminal α-amine (around 8.9) and a lysine (B10760008) ε-amine (around 10.5) allows for selective cyclization involving the α-amine in the presence of an unprotected lysine residue. acs.org The hydrolysis of imines back to the corresponding aldehyde or ketone and primary amine is also an acid-catalyzed process. vaia.com

Hydrazone Formation and their Reactivity

Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or ketone. numberanalytics.com This reaction is typically acid-catalyzed, and the rate-limiting step is often the dehydration of the intermediate. numberanalytics.com The resulting hydrazone linkage is generally stable, and its formation is considered a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. oup.com

The reactivity of hydrazones can be tuned. Aromatic aldehydes tend to form more stable hydrazones due to extended conjugation, making the equilibrium lie favorably towards the product. ljmu.ac.uk The rate of hydrazone formation can be enhanced by intramolecular catalysis, where neighboring acidic or basic groups within the aldehyde-containing molecule facilitate proton transfer. ljmu.ac.uk While the formation is reversible, it can be driven to completion or the resulting hydrazone can be stabilized. For example, the liberated hydrazine from a deprotected peptide can be stabilized by including acetone (B3395972) in the buffer to form the corresponding hydrazone. sigmaaldrich-jp.com In some applications, the hydrazone linkage is intentionally made irreversible through reduction with agents like sodium cyanoborohydride. oup.com

Stability and Storage Conditions of this compound

This compound is a compound that requires specific storage conditions to maintain its integrity and reactivity. It is prone to hydration and dimerization, which can be mitigated by proper handling. To ensure stability, the compound should be stored at low temperatures, typically -20°C, under an inert atmosphere of argon or nitrogen. For short-term storage (up to one month), -20°C is recommended, while for longer-term storage (up to six months), -80°C is preferable. When dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), the solution should be stored at -80°C and used within six months, or at -20°C for use within one month. medchemexpress.com

The compound is often shipped at ambient temperature for short transit times, as short-term exposure to these conditions may not affect its quality. sigmaaldrich.com However, for long-term storage, adherence to the recommended low-temperature conditions is crucial. sigmaaldrich.com To minimize degradation, it is also advisable to use the compound immediately after generation in situ for downstream reactions whenever possible.

Applications in Advanced Organic and Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) as a Building Blockbenchchem.comnih.gov

Fmoc-ala-aldehyde is extensively utilized as a fundamental component in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. biocompare.com In SPPS, amino acids are sequentially coupled to a growing chain anchored to a solid support. The use of the Fmoc protecting group is central to one of the most common SPPS strategies, where it temporarily blocks the N-terminus of the amino acid. wikipedia.orgbeilstein-journals.org This group is stable under the coupling conditions but can be readily removed with a weak base, such as piperidine (B6355638), to allow the next amino acid to be added. wikipedia.org this compound's compatibility with standard Fmoc-SPPS protocols makes it a crucial reagent for creating peptides with specific functionalities. biocompare.com

The primary role of this compound in SPPS is to introduce a reactive aldehyde group into a specific position within a peptide sequence. nih.gov This aldehyde functionality is a key electrophilic group that can participate in various chemoselective ligation reactions, such as the formation of oximes or hydrazones. This capability allows for the site-specific modification of peptides, enabling the attachment of labels, cytotoxic drugs, or other molecules. Furthermore, the aldehyde group can be used to generate cyclic peptides or to create peptidomimetics with unique structural and biological properties. nih.govconicet.gov.ar The aldehyde can be introduced at the C-terminus of a peptide or internally, by using an Fmoc-protected α-formylglycine building block. nih.govrsc.org

Several robust strategies have been developed to synthesize peptide aldehydes using SPPS, each offering distinct advantages depending on the target molecule. These methods primarily focus on how the aldehyde or a precursor is introduced and stabilized during the synthesis.

One approach involves the direct use of N-protected amino aldehydes like this compound. oup.com However, the aldehyde group is sensitive and prone to side reactions and racemization under standard SPPS conditions. rsc.org To circumvent this, the aldehyde is often protected as a stable derivative, such as an acetal (B89532), which is compatible with the synthesis conditions. nih.gov The free aldehyde is then regenerated during the final cleavage step from the solid support. nih.govnih.gov Pre-loaded aldehyde resins are also available, simplifying the process of initiating the synthesis of a peptide aldehyde.

StrategyDescriptionKey Features
Direct Incorporation Utilizes Fmoc-amino acid aldehydes, often with the aldehyde group temporarily protected as an acetal. nih.govoup.comRelatively straightforward but requires careful protection/deprotection steps to avoid side reactions and maintain stereochemical integrity. rsc.org
Backbone Amide Linker (BAL) The peptide chain is anchored to the resin via a backbone amide nitrogen, leaving the C-terminus free for modification. nih.govcapes.gov.brHighly versatile for synthesizing various C-terminally modified peptides, including aldehydes. The aldehyde is typically masked as an acetal and deprotected upon final cleavage. nih.govbiotage.com
Oxazolidine-based Linkers The amino aldehyde is attached to the resin via an oxazolidine (B1195125) ring formed with a support-bound hydroxylamine (B1172632) or diol. researchgate.netnih.govOffers a stable linkage during Fmoc-SPPS. The aldehyde is released under specific, often mild acidic, cleavage conditions. researchgate.netnih.gov

The Backbone Amide Linker (BAL) strategy represents a powerful and versatile method for synthesizing C-terminally modified peptides, including peptide aldehydes. nih.govcapes.gov.br In this approach, the peptide is not attached to the solid support through its C-terminal carboxyl group. Instead, the first amino acid is anchored via its α-amino group to an aldehyde-functionalized linker on the resin through reductive amination. capes.gov.brru.nl This forms a secondary amine, which is then acylated to become a backbone amide linkage, leaving the C-terminal carboxyl group available for modification. nih.govcapes.gov.br

For the synthesis of peptide aldehydes, a C-terminal amino aldehyde, often protected as a dimethyl acetal, is attached to the BAL linker. biotage.comresearchgate.net The rest of the peptide is then assembled using standard Fmoc-SPPS chemistry. capes.gov.brresearchgate.net During the final acid cleavage from the resin (e.g., with trifluoroacetic acid), the acetal is simultaneously hydrolyzed, yielding the desired C-terminal peptide aldehyde. nih.govbiotage.com This strategy has been successfully employed in the synthesis of complex targets, including glycopeptide aldehydes. biotage.com

Another effective method for the solid-phase synthesis of peptide aldehydes involves the use of oxazolidine-based linkers. researchgate.netnih.gov In this strategy, a protected amino acid aldehyde is immobilized onto a resin that contains a diol or a serine/threonine residue. researchgate.netnih.gov The aldehyde condenses with the hydroxyl groups to form a stable oxazolidine ring, which serves as the linker. researchgate.netchempep.com

This oxazolidine linkage is stable to the basic conditions required for Fmoc group removal during standard SPPS. researchgate.netnih.gov After the peptide chain has been fully assembled, the final cleavage, often using a mild aqueous acid treatment, breaks the oxazolidine ring and releases the peptide with a free C-terminal aldehyde. researchgate.net This method has been shown to produce peptide aldehydes in high yield and purity and is particularly advantageous because it avoids harsh cleavage conditions that can cause side reactions. researchgate.netresearchgate.net

The ability to incorporate aldehyde functionalities into peptides is crucial for the development of new peptide-based therapeutics and bioactive probes. beilstein-journals.org Peptide aldehydes are a well-known class of protease inhibitors, where the aldehyde group can form a reversible covalent bond with a key serine or cysteine residue in the enzyme's active site. nih.gov The strategies described above, such as the BAL and oxazolidine linker methods, provide efficient synthetic routes to these valuable compounds. biotage.comnih.gov

The synthesis of peptide aldehydes via SPPS has enabled the creation of inhibitors for various proteases, including those involved in viral replication, such as the SARS coronavirus main protease. nih.gov Furthermore, the aldehyde handle allows for the conjugation of peptides to other molecules to enhance their therapeutic properties, such as improving stability, cell permeability, or targeting. pnas.orgmdpi.com This has led to the development of novel peptide-based vaccines and other targeted therapies.

Use of Backbone Amide Linker (BAL) Strategy

Overcoming Challenges in Fmoc-SPPS with Aldehyde Moieties

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) protection is a cornerstone of peptide chemistry. However, the incorporation of residues with reactive aldehyde functionalities presents unique challenges. The primary issue stems from the basic conditions required for Fmoc group removal, typically using piperidine. researchgate.net This can lead to unwanted side reactions with the aldehyde group. researchgate.netiris-biotech.de

Key challenges and strategies to mitigate them include:

Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack by the secondary amine (e.g., piperidine) used for deprotection, as well as by the newly exposed primary amine of the growing peptide chain. researchgate.net This can result in the formation of enamines or other adducts, leading to undesired side products and truncated sequences.

Protecting Group Strategy: To circumvent this, the aldehyde functionality is often protected as an acetal. This protecting group is stable to the basic conditions of Fmoc deprotection but can be removed during the final acidic cleavage from the resin. nih.gov For instance, a diethyl acetal is preferred over a dimethyl acetal due to its easier cleavage under acidic conditions. nih.gov

Side Reactions: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly for sequences containing aspartic acid. nih.gov This is catalyzed by both acidic and basic conditions. The presence of an aldehyde moiety can potentially influence the local electronic environment, though direct studies on its effect on aspartimide formation are not extensively documented.

Solubility Issues: Poor solubility of protected peptides on the resin can hinder reaction kinetics and lead to incomplete couplings and deprotections. nih.gov While not specific to aldehyde-containing peptides, it is a general challenge in SPPS that requires careful solvent selection and sometimes the use of solubility-enhancing modifications. nih.gov

ChallengeMitigation StrategyReference
Aldehyde reactivity with piperidineProtection of the aldehyde as an acetal nih.gov
Unwanted side reactionsUse of appropriate protecting groups stable to Fmoc deprotection conditions researchgate.netnih.gov
Aspartimide formationCareful selection of coupling reagents and conditions nih.gov
Poor peptide solubilityUse of solubility-enhancing modifications and optimal solvents nih.gov

Role in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry aims to rapidly synthesize large libraries of compounds, which are then screened for biological activity in a process known as high-throughput screening (HTS). rjptonline.org this compound and similar building blocks are valuable in this context.

The aldehyde group serves as a reactive handle for diversification. After the initial synthesis of a peptide or small molecule library using Fmoc-protected amino acids, the aldehyde can be subjected to a variety of subsequent reactions to create a diverse set of final products. rjptonline.org This approach, often performed on a solid support, allows for the efficient generation of thousands or even millions of compounds for screening. muni.cz

The integration of Fmoc-amino acids into automated synthesis platforms has been crucial for building these extensive libraries. acs.org HTS methods can then rapidly test these libraries against biological targets to identify "hits"—compounds with potential therapeutic value. rjptonline.org

Functional Material Development and Bio-inspired Building Blocks

Fmoc-amino acids, including this compound, are fundamental building blocks for creating functional biomaterials. nih.gov The self-assembly of Fmoc-modified amino acids and peptides can lead to the formation of well-ordered nanostructures like hydrogels, nanofibers, and vesicles. nih.govbeilstein-journals.org These materials have applications in drug delivery, tissue engineering, and biosensing. nih.gov

The Fmoc group, with its inherent hydrophobicity and aromaticity, often drives the self-assembly process through π-π stacking and hydrogen bonding interactions. beilstein-journals.org By incorporating this compound, a reactive aldehyde group is introduced into the self-assembled structure. This allows for the post-assembly modification of the material, for example, by conjugating other molecules or cross-linking the structure to enhance its mechanical properties.

Metal-organic frameworks (MOFs) can also be functionalized with amino acids to create bio-inspired catalysts. chinesechemsoc.org While direct use of this compound in this specific context is not widely reported, the principle of using N-Fmoc protected amino acids to modify the MOF structure is established. chinesechemsoc.org

Synthesis of Chiral Amines and Amino Alcohols utilizing this compound Intermediates

Chiral amines and amino alcohols are crucial components of many pharmaceuticals and natural products. westlake.edu.cn this compound serves as a valuable chiral starting material for their synthesis. The aldehyde can be converted into a variety of functional groups while retaining the stereochemical integrity of the original alanine (B10760859).

One common approach involves the reaction of the aldehyde with organometallic reagents to form chiral amino alcohols. Subsequent manipulation of the resulting hydroxyl and protected amino groups can lead to a diverse array of chiral amines and their derivatives. sigmaaldrich.com The Fmoc protecting group is advantageous as it is stable under many reaction conditions used to modify the aldehyde and can be removed under mild basic conditions when desired.

Recent advances have focused on developing catalytic asymmetric methods for the synthesis of β-amino alcohols from aldehydes and imines. westlake.edu.cn While these methods often start with simpler achiral aldehydes, the principles can be extended to chiral aldehydes like this compound to achieve high diastereoselectivity.

Applications in Reformatsky-Type Reactions for Complex Molecule Synthesis

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of zinc metal to produce a β-hydroxy ester. theaic.orgwikipedia.org

This compound can be used as the aldehyde component in Reformatsky-type reactions. researchgate.net This allows for the diastereoselective formation of a new carbon-carbon bond and the introduction of a β-hydroxy ester functionality adjacent to the protected amino acid moiety. The resulting products are highly functionalized and can serve as intermediates in the synthesis of complex natural products and other biologically active molecules. beilstein-journals.org

Variations of the Reformatsky reaction using other metals like samarium or chromium have expanded its scope and utility, allowing for reactions under milder conditions and with higher stereoselectivity. theaic.orgbeilstein-journals.org The use of chiral auxiliaries or ligands can also induce enantioselectivity in reactions involving achiral aldehydes. beilstein-journals.org

Biochemical and Medicinal Chemistry Research Applications

Investigation of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is crucial for understanding cellular function and disease. Fmoc-ala-aldehyde can be incorporated into peptides designed to modulate or probe these interactions. The aldehyde group enables the formation of stable adducts with proteins, facilitating the investigation of complex biological processes. For instance, peptides synthesized with this compound have been shown to effectively modulate protein interactions involved in cholesterol metabolism, indicating its potential for developing therapeutics for cardiovascular diseases.

Protein domain microarrays are a high-throughput method for studying PPIs. nih.gov In this technique, protein domains are arrayed on a surface and probed with fluorescently labeled peptides. nih.gov Fmoc-protected amino acids, such as Fmoc-Ala-OH, are used in the synthesis of these peptides. nih.gov The aldehyde group can be used to attach proteins to a surface through their N-terminus or lysine (B10760008) residues, ensuring that their binding sites are accessible. nih.gov

Enzyme-Substrate Dynamics Studies

Understanding the dynamic interplay between enzymes and their substrates is fundamental to enzymology. This compound can be utilized to synthesize peptide-based probes and inhibitors that aid in elucidating these dynamics. The aldehyde group can mimic the transition state of a substrate, allowing for the study of enzyme-substrate binding and catalysis. nih.govnih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating enzyme-substrate interactions at an atomic level. nih.govosti.gov By incorporating this compound or similar structures into computational models, researchers can gain insights into the binding mechanisms and conformational changes that occur during catalysis. nih.govosti.gov These studies can reveal how an enzyme's active site accommodates substrates and how mutations can alter substrate specificity and catalytic efficiency. nih.govosti.gov

Table 1: Applications of this compound in Enzyme-Substrate Dynamics Studies

ApplicationDescriptionKey Findings
Transition State Analogs Peptides containing an aldehyde group can act as transition-state analogs, reversibly inhibiting enzymes. nih.govAllows for the study of enzyme-inhibitor complexes and provides insights into the catalytic mechanism. nih.gov
Molecular Dynamics Simulations Computational models incorporating aldehyde-containing peptides can simulate enzyme-substrate interactions. nih.govReveals details of binding modes, conformational changes, and the role of specific amino acid residues in catalysis. nih.govosti.gov
Probing Substrate Specificity By systematically varying the peptide sequence, the substrate specificity of an enzyme can be mapped. nih.govCan lead to the discovery of unexpected substrate preferences and inform the design of more specific inhibitors. nih.gov

Development of Protease Inhibitors

Proteases are enzymes that cleave peptide bonds and are involved in a multitude of physiological and pathological processes. Dysregulated protease activity is a hallmark of many diseases, making them attractive targets for drug development. Peptide aldehydes, including those derived from this compound, are a well-established class of protease inhibitors. pnas.orgacs.org They are of high current interest due to their potent biological activities. acs.org

The development of protease inhibitors often involves the synthesis of peptide libraries to screen for potent and selective compounds. nih.gov this compound and other Fmoc-protected amino acid aldehydes are key building blocks in the solid-phase synthesis of such libraries. nih.govresearchgate.net

Mechanism of Protease Inhibition by Peptide Aldehydes

Peptide aldehydes act as reversible, covalent inhibitors of cysteine and serine proteases. pnas.orgchemrxiv.org The aldehyde group is electrophilic and reacts with the nucleophilic thiol group of a cysteine residue or the hydroxyl group of a serine residue in the enzyme's active site. chemrxiv.orgresearchgate.net This reaction forms a stable, but reversible, tetrahedral hemithioacetal or hemiacetal adduct, respectively. pnas.orgchemrxiv.org This covalent modification inactivates the enzyme. chemrxiv.org

The specificity of a peptide aldehyde inhibitor is determined by its peptide sequence, which mimics the natural substrate of the target protease. chemrxiv.org The P1-P3 groups of the inhibitor interact with the corresponding S1-S3 pockets of the enzyme, ensuring that the aldehyde warhead is correctly positioned for nucleophilic attack by the catalytic residue. chemrxiv.org

Modulation of Biological Processes (e.g., Cholesterol Metabolism)

This compound has been implicated in the modulation of biological processes such as cholesterol metabolism. Peptides synthesized using this compound have demonstrated the ability to influence protein interactions that are key to cholesterol regulation. This suggests a potential therapeutic application for such peptides in managing cardiovascular diseases.

Cholesterol oxidation products, some of which are aldehydes, can also play a role in modulating biological processes. researchgate.net For example, the formation of Schiff bases between aldehyde-bearing cholesterol oxidation products and proteins can impact protein aggregation and cellular function. researchgate.net

Peptide-Based Vaccines and Immune Response Enhancement

Peptide-based vaccines are a promising alternative to traditional vaccines, offering improved safety and specificity. mdpi.comnih.gov However, peptides alone are often poorly immunogenic and require the use of adjuvants to elicit a robust immune response. nih.govmdpi.com this compound can be used in the synthesis of self-assembling peptides that can act as both the antigen and the adjuvant. frontiersin.orgfrontiersin.org

Self-assembling peptides can form various nanostructures, such as fibrils, nanotubes, and hydrogels, which can enhance the immune response by: mdpi.com

Protecting the antigen from degradation.

Promoting uptake by antigen-presenting cells (APCs). mdpi.com

Activating immune cells. mdpi.com

For example, a hydrogel formulated from a tumor-penetrating peptide containing Fmoc was used to encapsulate a personalized cancer vaccine, leading to enhanced T-cell infiltration and the formation of memory immune cells. frontiersin.orgfrontiersin.org

Table 2: Strategies for Enhancing Immune Response with Peptide-Based Vaccines

StrategyDescriptionOutcome
Self-Assembling Peptides Peptides designed to self-assemble into nanostructures. mdpi.comIncreased antigen stability and uptake by APCs. mdpi.com
Peptide-Adjuvant Conjugation Covalently linking the peptide antigen to an adjuvant molecule. nih.govEnhanced stimulation of the immune system. nih.gov
Epitope Discovery Identifying specific B-cell and T-cell epitopes to include in the vaccine. mdpi.comInduction of a targeted and effective immune response. mdpi.com

Drug Development through Targeted Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby improving efficacy and reducing side effects. mdpi.com Peptide-based drug delivery systems are an attractive approach due to their biocompatibility and ability to target specific cells or tissues. nih.gov this compound can be incorporated into peptides designed for targeted drug delivery. cd-bioparticles.net

For instance, aldehyde molecules can induce the self-assembly of peptides into nanocarriers for the delivery of hydrophobic drugs. nih.gov These nanocarriers can be designed to be responsive to specific stimuli, such as pH or enzymes, allowing for controlled drug release at the target site. nih.gov

Research in Neuroscience: Synthesis of Neuropeptides

This compound serves as a critical building block in the synthesis of neuropeptides, which are essential for understanding complex neurological functions. chemimpex.com The aldehyde functional group is particularly valuable for creating peptide aldehydes, which can act as inhibitors for various proteases involved in neurological pathways. The synthesis of these modified peptides often employs Solid-Phase Peptide Synthesis (SPPS), where the Fmoc-protecting group on the alanine (B10760859) derivative prevents unwanted reactions during the chain elongation.

A key challenge in synthesizing peptide aldehydes is the stability of the C-terminal aldehyde group. Researchers have developed methods to overcome this, for instance, by using an alkyl triol linker to attach Fmoc-aminals to the solid support. nih.gov In one method, after the peptide chain is assembled using standard Fmoc-SPPS, the resulting peptide acetal (B89532) is converted into a more reactive thioacetal. nih.gov This intermediate is then treated with N-bromo succinimide (B58015) (NBS) to yield the desired peptide C-terminal aldehyde. nih.gov This strategy, while not suitable for peptides containing tryptophan or cysteine, provides a viable route for producing various peptide aldehydes for neurological research. nih.gov

For example, the synthesis of Ac-Val-Leu-Ala-H, a peptide aldehyde, was achieved using this solid-phase method, demonstrating its practical application. nih.gov Such synthetic neuropeptides and their analogs are instrumental in studying neuron-to-neuron communication, receptor binding, and the potential development of therapeutics for neurological disorders. chemimpex.com

Bioconjugation for Targeted Therapies and Diagnostic Tools

The aldehyde group on this compound makes it a valuable reagent in bioconjugation, the process of linking a biomolecule to another molecule, such as a drug or an imaging agent. chemimpex.com This chemical linkage is fundamental in creating targeted therapies that can deliver cytotoxic agents specifically to cancer cells, thereby minimizing systemic side effects, and in developing advanced diagnostic tools. chemimpex.comnih.gov

In the field of targeted therapy, peptide linkers are often used in antibody-drug conjugates (ADCs). axispharm.com These linkers, which can be synthesized incorporating derivatives like this compound, connect a monoclonal antibody to a potent drug. The antibody directs the conjugate to a specific target, such as a protein overexpressed on cancer cells, where the linker is designed to release the drug. nih.govaxispharm.com For instance, cleavable peptide linkers like Fmoc-Ala-Ala-Asn-PAB-PNP are designed to be severed by specific enzymes present at the target site, ensuring controlled drug release. axispharm.com

The versatility of Fmoc-protected amino aldehydes is also harnessed in creating fluorescently-labeled bioconjugates for diagnostic and tracking purposes. beilstein-journals.org A novel strategy involves using an Fmoc-protected amino acid on the α-amino group and a different protecting group on a side-chain amino group. This differential protection allows for the specific attachment of a fluorescent tag to the side chain after the peptide backbone has been synthesized. beilstein-journals.org Such targeted fluorescent probes are crucial for bioimaging, allowing researchers to track the internalization and destination of drugs or other biologics within cells, which is vital for understanding and treating diseases like cancer. beilstein-journals.org

Application AreaBioconjugation StrategyExample Molecule/SystemPurpose
Targeted Cancer Therapy Antibody-Drug Conjugates (ADCs) with cleavable peptide linkersFmoc-Ala-Ala-Asn-PAB-PNPEnzyme-specific release of cytotoxic drugs at the tumor site. axispharm.com
Targeted Cancer Therapy Bispecific small molecule-antibody conjugatesDUPA-OKT3Crosslinking prostate cancer cells and T-cells to induce T-cell mediated cytotoxicity. nih.gov
Cancer Diagnostics & Research Ligand-targeted fluorescent chelating peptidesDUPA rhodamine B chelating conjugateBioimaging and tracking of molecules that bind to prostate-specific membrane antigen (PSMA). beilstein-journals.org

Studies on Oxidative Stress-Related Diseases and Protective Effects

This compound is utilized in the synthesis of peptides that exhibit protective effects in studies related to oxidative stress-related diseases. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This process is implicated in the pathology of numerous conditions, including cardiovascular and neurodegenerative diseases. frontiersin.orgresearchgate.net

Aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), are generated during lipid peroxidation, a key event in oxidative stress, and can cause cellular damage. frontiersin.orgresearchgate.net Research has focused on the role of enzymes like aldehyde dehydrogenase 2 (ALDH2), which metabolizes these toxic aldehydes, in protecting cells. frontiersin.org Enhanced activity of ALDH2 has been shown to protect against myocardial dysfunction after cardiac arrest by suppressing mitochondrial ROS production. frontiersin.org

In this context, peptides synthesized using building blocks like this compound have been investigated for their ability to mitigate the effects of oxidative stress. Studies have shown that specific peptide sequences can offer protective effects against cellular damage, potentially by interacting with pathways that manage oxidative stress or by inhibiting enzymes that contribute to it. For example, in Alzheimer's disease models, aldehydes derived from oxidative processes have been shown to promote the aggregation of β-amyloid peptides. researchgate.net The development of peptide-based inhibitors, facilitated by reagents like this compound, represents a therapeutic strategy to counter such pathological processes.

Computational Docking Studies for Enzyme Inhibition and Receptor Binding

Computational docking is a powerful method used to predict how a molecule, such as a peptide synthesized from this compound, binds to the active site of an enzyme or a receptor. researchgate.net This technique is instrumental in drug discovery for predicting binding affinities and understanding the interactions that stabilize the complex, guiding the design of more potent and specific inhibitors. researchgate.netbiorxiv.org

This compound is used to create peptide aldehydes, which are known to be effective protease inhibitors. The aldehyde group can form a covalent bond with key residues, such as serine or cysteine, in the active site of a protease, leading to potent inhibition. Computational docking studies can model these interactions, providing insights into the binding mode and helping to rationalize the observed inhibitory activity. nih.gov

Research has shown that peptides incorporating this compound derivatives can have varying binding affinities for different receptors. For example, modifications to a peptide's structure using this compound can alter its binding profile at opioid receptors. Docking simulations can be employed to explore these structure-activity relationships. By calculating the binding energy (ΔG) and inhibition constant (Ki), researchers can rank different peptide analogs and prioritize the most promising candidates for synthesis and experimental testing. biorxiv.orgnih.gov These computational approaches accelerate the development of peptide-based drugs for a range of diseases where enzyme inhibition or receptor modulation is a key therapeutic strategy. nih.gov

Research AreaTechniqueKey Findings/ApplicationRelevance of this compound
Protease Inhibition Molecular DockingPredicts binding modes of peptide aldehydes in enzyme active sites.Used to synthesize the peptide aldehyde inhibitors being studied.
Receptor Binding Molecular DockingElucidates how peptide modifications affect binding affinity to receptors like opioid receptors.Provides the chemical diversity for creating modified peptides.
Drug Design In Silico ScreeningRanks potential peptide inhibitors based on calculated binding energy and inhibition constants.Serves as a foundational building block for the library of peptides being screened. researchgate.netnih.gov

Advanced Analytical Methodologies for Fmoc Ala Aldehyde and Its Derivatives

Chromatographic Techniques for Purity and Stereoisomer Analysis

The purity and stereoisomeric integrity of Fmoc-ala-aldehyde and its derivatives are critical for their application in peptide synthesis and other biochemical studies. Chromatographic techniques are indispensable for assessing these parameters, offering high-resolution separation and sensitive detection.

HPLC-MS and NMR for Characterization

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the comprehensive characterization of Fmoc-protected amino aldehydes. nih.gov

HPLC-MS is instrumental in verifying the molecular weight and assessing the purity of the synthesized compounds. nih.gov For instance, in the synthesis of various Fmoc-peptide aldehydes, HPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) is routinely used to confirm the identity of the final products by matching the calculated and found mass-to-charge ratios (m/z) of the molecular ions, often observed as sodium adducts [M+Na]⁺. nih.gov The identity of peptide aldehydes can also be confirmed using analytical HPLC-ESI-MS on a reversed-phase column. rsc.org

Together, HPLC-MS and NMR provide a robust analytical workflow for the unambiguous characterization of this compound and its elongated peptide derivatives, ensuring both correct structure and high purity. nih.gov

Chiral HPLC for Enantiomeric Purity Assessment

The stereochemistry of amino acid derivatives is paramount in peptide chemistry, as even small amounts of the undesired enantiomer can significantly impact the biological activity and structural integrity of the final peptide. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of Fmoc-amino acids and their derivatives. phenomenex.com

For many commercially available Fmoc-protected α-amino acids, the required enantiomeric purity is exceptionally high, often exceeding 99.0% to 99.8% enantiomeric excess (ee). phenomenex.com Chiral HPLC offers the necessary precision, speed, and sensitivity to verify these levels. phenomenex.com

The separation is typically achieved using polysaccharide-based chiral stationary phases (CSPs). phenomenex.comphenomenex.com These columns can resolve the enantiomers of various Fmoc-amino acid derivatives under reversed-phase conditions, often using mobile phases containing acetonitrile (B52724) or methanol (B129727) with acidic additives like trifluoroacetic acid or formic acid. phenomenex.com For instance, several Lux® polysaccharide-based CSPs have demonstrated successful baseline resolution of the 19 most common Fmoc-protected α-amino acids. phenomenex.comphenomenex.com

The detection is usually performed with a UV detector, as the Fmoc group provides a strong chromophore. cat-online.com This allows for sensitive detection and accurate quantification of each enantiomer, ensuring the stereochemical integrity of the starting materials used in peptide synthesis. cat-online.com It has been noted that while some amino aldehydes are prone to racemization during purification, Fmoc-protected derivatives are generally more stable. scholaris.cathieme-connect.de

Spectrometric Methods (e.g., Optical Rotation, CD, FTIR, WAXS)

Spectrometric techniques provide valuable insights into the stereochemistry and higher-order structural organization of this compound and its derivatives.

Optical Rotation: The measurement of optical rotation is a fundamental technique to confirm the chirality of Fmoc-amino aldehydes. Specific rotation values are recorded and compared with literature values to ensure the correct enantiomer has been synthesized and that no significant racemization has occurred during the synthesis or purification steps. nih.govresearchgate.net

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: These methods are particularly useful for studying the self-assembly and secondary structure of peptides containing the Fmoc group.

FTIR spectroscopy helps in identifying the presence of characteristic secondary structures like β-sheets. nih.gov For example, in the study of Fmoc-dialanine self-assembly, the amide I region of the FTIR spectrum showed peaks indicative of both β-sheet-like interactions and other conformations. nih.gov

CD spectroscopy complements FTIR by providing further information on the chiral environment and conformational properties of the peptide assemblies. nih.gov

Wide-Angle X-ray Scattering (WAXS): WAXS is employed to investigate the structural organization of self-assembled Fmoc-peptide derivatives at the molecular level. It provides information on characteristic spacings, such as the distance between π-stacking Fmoc groups and the diameter of fibrillar structures. nih.govacs.orgnih.gov In studies of Fmoc-diphenylalanine and Fmoc-dialanine hydrogels, WAXS data correlated well with computational models, confirming key structural features of the self-assembled fibrils. nih.govacs.orgnih.gov

These spectrometric methods, when used in combination, offer a multi-faceted view of the molecular and supramolecular structures of this compound derivatives.

Mass Spectrometry-Based Profiling of Aldehydes in Biological Systems

Mass spectrometry (MS) is a cornerstone for the sensitive and specific profiling of aldehydes in complex biological matrices. semanticscholar.org Due to the inherent volatility, polarity, and instability of many aldehydes, direct analysis is challenging. nih.gov Therefore, derivatization is commonly employed to improve chromatographic separation and enhance ionization efficiency and detection sensitivity in MS. nih.govresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a widely used platform for both targeted and untargeted analysis of aldehydes. creative-proteomics.com

Targeted analysis , often using modes like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides excellent sensitivity and specificity for quantifying known aldehydes. mdpi.comddtjournal.com

Untargeted profiling utilizes high-resolution accurate mass (HR/AM) spectrometry to screen for and identify unknown aldehydes in a sample. semanticscholar.orgmdpi.comresearchgate.net Data-dependent acquisition (DDA) is frequently used for structural elucidation based on MSⁿ spectra. mdpi.com

A novel approach combines quantification and identification using a SWATH (Sequential Window Acquisition of all Theoretical Fragment-Ion Spectra) data-independent acquisition strategy. This method allows for both targeted quantification and non-targeted screening of aldehydes within a single analysis. acs.org Isotope-coded derivatization, using pairs of light and heavy labeling reagents, enables differential profiling and relative quantification of aldehydes between different biological samples. chromatographyonline.com These advanced MS-based methods are crucial for identifying potential aldehyde biomarkers associated with various physiological and pathological states. mdpi.comresearchgate.net

Derivatization Reagents for Aldehyde Detection and Quantification

Chemical derivatization is a key strategy to overcome the analytical challenges associated with aldehydes, enhancing their stability and detectability for chromatographic and mass spectrometric analysis. nih.govnih.gov A wide array of derivatization reagents has been developed to react with the carbonyl group of aldehydes. researchgate.net

Hydrazine-based reagents are among the most common, condensing with aldehydes to form stable hydrazones. researchgate.net Notable examples include:

2,4-Dinitrophenylhydrazine (DNPH): Known as Brady's reagent, DNPH is a classic choice for both qualitative and quantitative analysis of aldehydes, forming derivatives that can be detected by HPLC-UV or LC-MS. nih.govresearchgate.netddtjournal.com

Dansyl hydrazine (B178648) (Dns-Hz): This reagent introduces a fluorescent dansyl group, significantly improving detection limits in HPLC with fluorescence detection. ddtjournal.com

p-Toluenesulfonylhydrazine (TSH): Used for in-needle derivatization, TSH allows for rapid and automated sample preparation prior to LC-MS analysis. acs.org

Other important derivatization agents include:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms stable oxime derivatives that are well-suited for GC-MS analysis. sigmaaldrich.com

Girard's reagents: These reagents, like 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), introduce a permanent positive charge, enhancing ionization efficiency for ESI-MS. chromatographyonline.com

4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC): A tailor-made reagent designed for high sensitivity and selective derivatization of aldehydes in biological samples for LC-ESI-MS/MS analysis. acs.org

The choice of derivatization reagent depends on the specific aldehyde, the sample matrix, and the analytical platform being used (GC or LC, UV, fluorescence, or MS detection). nih.govresearchgate.net

Pre-column Labeling and One-Pot Derivatization Techniques

Derivatization strategies can be broadly categorized into pre-column labeling and one-pot techniques, both aimed at improving the analytical performance for aldehyde quantification. nih.govmdpi.com

Pre-column labeling involves the derivatization of aldehydes before their introduction into the chromatographic system. This is the most common approach. mdpi.com Reagents are added to the sample, and after a reaction period, the resulting stable derivatives are separated and detected. This technique not only enhances detection sensitivity but also improves the chromatographic behavior of the analytes. nih.gov Examples of reagents used for pre-column labeling include:

1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide): Forms highly fluorescent derivatives for HPLC-fluorescence detection. mdpi.com

2,2′-furil: A labeling reagent for aldehydes. mdpi.com

DNPH: Widely used for pre-column derivatization for subsequent HPLC-UV analysis. nih.gov

One-pot derivatization simplifies the sample preparation process by combining derivatization with sample extraction or other steps. mdpi.com This approach is efficient and can be performed directly in the analysis vial ("in-vial derivatization"). acs.org Reagents suitable for one-pot procedures include:

Rhodamine B hydrazide (RBH) and 9-fluorenylmethoxycarbonyl hydrazine (FMOC-hydrazine): Used for the determination of malondialdehyde in biological fluids by HPLC with fluorescence detection. mdpi.com

4-APC: Enables a convenient one-pot reaction at mild pH and temperature, allowing for in-vial derivatization before LC-MS/MS analysis. acs.org

Computational Chemistry and Theoretical Studies on Fmoc Ala Aldehyde Systems

Molecular Dynamics Simulations of Fmoc-Peptide Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous self-assembly of Fmoc-peptides into larger ordered structures. aip.org These simulations can model the dynamic process of how individual molecules aggregate, providing insights into the driving forces and intermediate structures that are often difficult to capture experimentally.

For instance, MD simulations have been employed to study the self-assembly of Fmoc-diphenylalanine (Fmoc-FF) dipeptides. These simulations revealed that the peptides, initially dispersed in an aqueous solution, rapidly self-assemble into well-ordered cylindrical nanostructures. The primary driving force for this assembly was identified as the π-π stacking interactions between the fluorenyl rings of the Fmoc groups. researchgate.net The simulations also highlighted the role of water bridges in stabilizing the self-assembled aggregates. researchgate.net

In studies of Fmoc-dialanine (Fmoc-AA), combined computational and experimental approaches have shown that these molecules self-assemble into fibrillar structures. researchgate.netnih.gov MD simulations demonstrated that the Fmoc groups tend to stack in the core of the fibril, creating a hydrophobic center, while the peptide portion is more exposed to the solvent. researchgate.netnih.gov This amphiphilic nature is believed to contribute to the aggregation of fibrils into larger nanoscale fibers. researchgate.net Replica-exchange molecular dynamics (REMD) and simulated annealing simulations of Fmoc-AA have further corroborated the formation of condensed fibrillar structures with Fmoc groups at the core. aip.org

These computational studies have also challenged previous assumptions about the dominant interactions in Fmoc-peptide self-assembly. For example, simulations of Fmoc-AA suggest that β-sheet-like hydrogen bonding between peptide backbones is not as prevalent as once thought. Instead, the stacking of Fmoc groups, along with inter-residue hydrogen bonding and interactions with water molecules, appear to be the key stabilizing forces. nih.gov

The insights gained from MD simulations are crucial for designing novel self-assembling materials with specific properties for applications in areas like tissue engineering and drug delivery. nih.gov

Modeling of Conformational Landscapes and Interactions

Computational modeling provides a detailed picture of the conformational landscapes and intermolecular interactions that govern the behavior of Fmoc-peptide systems. These models can predict the most stable conformations of individual molecules and how they interact with each other and their environment.

A key finding from computational studies on Fmoc-dipeptides is the significant role of π-π stacking interactions between the aromatic Fmoc groups. researchgate.netnih.gov These interactions are a major driving force for self-assembly, leading to the formation of ordered aggregates. researchgate.net

Interestingly, computational analyses have revealed that even short peptides like dialanine, when conjugated with an Fmoc group, can adopt specific secondary structures. In the case of Fmoc-AA, simulations have shown that the alanine (B10760859) residues predominantly adopt a polyproline II (PPII) conformation, rather than a classic β-sheet structure. nih.gov

Furthermore, computational models have been used to compare the self-assembly of Fmoc-dipeptides with their depsipeptide analogues, where an ester bond replaces an amide bond. acs.org Molecular dynamics simulations of Fmoc-Ala-Ala and its ester-containing analogue, Fmoc-Ala-Lac, revealed differences in the hydrogen-bonding and solvent-surface interface properties of the resulting fibrils. These differences in fibril amphiphilicity were proposed to explain the variations observed in the higher-order assembly of the fibrils into nanostructures. acs.org

The following table summarizes some of the key interactions and conformations identified through computational modeling of Fmoc-peptide systems:

Interaction/ConformationDescriptionSignificance in Fmoc-Peptide Systems
π-π Stacking Non-covalent interaction between aromatic rings.A primary driving force for the self-assembly of Fmoc-peptides, leading to the formation of ordered aggregates. researchgate.net
Polyproline II (PPII) Conformation A type of secondary structure characterized by a left-handed helix.Observed in the dialanine portion of Fmoc-AA, challenging the assumption of prevalent β-sheet formation. nih.gov
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a more electronegative atom.Plays a role in stabilizing the fibril structure through inter-residue interactions and interactions with water. nih.gov
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution.The hydrophobic core of Fmoc groups drives their sequestration away from water, contributing to fibril formation. nih.gov

These computational insights are invaluable for understanding the fundamental principles that govern the structure and function of Fmoc-peptide assemblies.

Computational Studies on Enzyme-Inhibitor Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in understanding how peptide aldehydes, including those with an Fmoc protecting group, interact with and inhibit enzymes. These studies provide a molecular-level view of the binding modes and the key interactions that contribute to inhibitory activity.

For instance, in the context of the 20S proteasome, a key target in cancer therapy, covalent docking protocols have been developed to investigate the binding mode of peptide aldehyde inhibitors. mdpi.com These computational models can help to rationalize the structure-activity relationships (SAR) observed in a series of synthesized inhibitors. For example, docking studies can reveal why certain residues at specific positions in the peptide chain lead to higher inhibitory potency. mdpi.com

Similarly, computational docking has been used to study the interaction of Fmoc-amino acid-based inhibitors with butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. researchgate.net These studies can predict how the inhibitors bind to the active site and peripheral sites of the enzyme, providing insights that can guide the design of more potent and selective inhibitors. researchgate.net

In the development of inhibitors for the SARS-coronavirus main protease (SARS-CoV Mpro), virtual screening and docking studies have been employed to design peptide aldehyde libraries. nih.govresearchgate.net These computational approaches help to identify promising inhibitor candidates based on their predicted binding affinity and mode of interaction with the enzyme's active site. nih.gov Subsequent X-ray crystallography of enzyme-inhibitor complexes can then be used to validate and refine the computational models. nih.gov

The following table presents examples of how computational studies have been applied to understand enzyme-inhibitor interactions involving peptide aldehydes:

Enzyme TargetComputational MethodKey Findings
20S Proteasome Covalent DockingElucidated the binding modes of peptide aldehyde inhibitors and helped to explain structure-activity relationships. mdpi.com
Butyrylcholinesterase (BChE) Molecular DockingPredicted the interactions of Fmoc-amino acid-based inhibitors with the enzyme's active and peripheral sites. researchgate.net
SARS-CoV Main Protease (Mpro) Virtual Screening, DockingGuided the design of peptide aldehyde inhibitor libraries and predicted potential binding modes. nih.govresearchgate.net

These computational approaches are essential for accelerating the discovery and optimization of novel enzyme inhibitors based on the peptide aldehyde scaffold.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the pathways of chemical reactions. For Fmoc-ala-aldehyde and related Fmoc-peptide systems, these methods can provide insights into their chemical stability, potential side reactions, and the mechanisms of their synthesis and modification.

For example, computational models can be used to predict the efficiency of the Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Deep learning models have been developed that can map the structural representations of amino acids and peptide sequences to experimental synthesis parameters, predicting the outcome of Fmoc deprotection reactions with a low margin of error. amidetech.com These models can help to identify sequences that are prone to aggregation and incomplete deprotection, allowing for the optimization of synthesis protocols. amidetech.comrsc.org

Quantum mechanics (QM) and molecular mechanics (MM) simulations can be used to investigate the mechanisms of specific chemical reactions. cam.ac.uk For instance, computational studies can help to understand the origin of enantioselectivity in reactions involving chiral catalysts, which is crucial for the synthesis of enantiomerically pure peptides. cam.ac.uk By modeling the transition states of different reaction pathways, researchers can predict which products are most likely to form. cam.ac.uk

Furthermore, computational methods can be used to predict the reactivity of the aldehyde group in this compound. The aldehyde is a versatile functional group that can participate in various reactions, such as ligation with nucleophiles to form more complex structures. nih.gov Computational analysis can help to predict the kinetics and thermodynamics of these reactions, guiding the design of efficient synthetic strategies.

The following table provides an overview of computational approaches used to predict reactivity and reaction pathways in the context of Fmoc-peptide chemistry:

Computational ApproachApplicationInsights Gained
Deep Learning Models Prediction of Fmoc deprotection efficiency in SPPS.Identification of "difficult" sequences prone to aggregation and incomplete reactions. amidetech.comrsc.org
Quantum Mechanics (QM) / Molecular Mechanics (MM) Elucidation of reaction mechanisms and prediction of stereoselectivity.Understanding the factors that control the outcome of chemical reactions at the molecular level. cam.ac.uk
Kinetic and Thermodynamic Modeling Prediction of reaction rates and equilibrium positions.Guiding the design of efficient ligation and modification strategies for peptide aldehydes. nih.gov

These predictive computational tools are becoming increasingly important for the rational design and synthesis of complex peptide-based molecules.

Supramolecular Structure Analysis of Fmoc-Peptide Aggregates

Computational analysis plays a crucial role in characterizing the intricate supramolecular structures formed by the self-assembly of Fmoc-peptides. By combining computational modeling with experimental techniques like X-ray scattering and microscopy, a more complete picture of these complex aggregates can be obtained.

Molecular dynamics simulations are particularly well-suited for this purpose. For example, in the study of Fmoc-dialanine (Fmoc-AA) self-assembly, simulations have provided detailed models of the resulting fibrillar structures. nih.gov These models show that the Fmoc groups are predominantly located in the core of the fibril, stabilized by π-π stacking interactions. researchgate.netnih.gov The radial distribution functions calculated from these simulations can be directly compared with experimental data from wide-angle X-ray scattering (WAXS), providing a powerful validation of the computational model. nih.gov

Computational studies have also been instrumental in understanding the hierarchical assembly of Fmoc-peptides. Simulations can reveal how individual fibrils aggregate into larger fibers or bundles, and how factors like solvent and peptide sequence influence this higher-order assembly. acs.org For instance, by comparing the simulated properties of Fmoc-dipeptides and their depsipeptide analogues, researchers have been able to correlate differences in fibril amphiphilicity with the observed variations in nanostructure morphology. acs.org

Furthermore, computational analysis can help to elucidate the role of different non-covalent interactions in stabilizing the supramolecular aggregates. In the case of Fmoc-tripeptides, simulations have shown that a combination of electrostatic interactions, hydrogen bonding, and π-π stacking is responsible for the formation and stability of hydrogel networks. rsc.orgrsc.org

The following table summarizes the key structural features of Fmoc-peptide aggregates that have been characterized through computational analysis:

Structural FeatureDescriptionComputational Insights
Fibril Core The central region of the self-assembled fibril.Primarily composed of stacked Fmoc groups, driven by hydrophobic and π-π interactions. researchgate.netnih.gov
Fibril Surface The outer region of the fibril exposed to the solvent.More hydrophilic, composed of the peptide backbones and side chains, and interacts with water molecules. nih.gov
Inter-fibril Interactions The forces that cause individual fibrils to aggregate into larger structures.Influenced by the amphiphilicity of the fibril surface and can be modulated by changing the peptide sequence or solvent. acs.org
Secondary Structure The local conformation of the peptide backbone within the aggregate.Can include conformations like polyproline II, challenging earlier assumptions of dominant β-sheet structures. nih.gov

This detailed structural information, obtained through the synergy of computational and experimental methods, is essential for the rational design of functional biomaterials based on Fmoc-peptide self-assembly.

Q & A

Q. What analytical challenges arise when studying this compound in complex reaction mixtures, and how can they be resolved?

  • Methodological Answer : Co-elution with byproducts in HPLC is common. Solutions include:
  • 2D-LC : Pairing ion-exchange with reverse-phase chromatography.
  • Derivatization : Convert aldehydes to stable hydrazones for improved detection sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.